molecular formula C11H11BrF2IN B8128284 1-(5-Bromo-2-iodobenzyl)-3,3-difluoropyrrolidine

1-(5-Bromo-2-iodobenzyl)-3,3-difluoropyrrolidine

Cat. No.: B8128284
M. Wt: 402.02 g/mol
InChI Key: DXCQUSKSIHXKQR-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-iodobenzyl)-3,3-difluoropyrrolidine is a useful research compound. Its molecular formula is C11H11BrF2IN and its molecular weight is 402.02 g/mol. The purity is usually 95%.
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Biological Activity

1-(5-Bromo-2-iodobenzyl)-3,3-difluoropyrrolidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a pyrrolidine ring substituted with bromine and iodine on the benzyl group, along with difluoromethyl groups. This unique configuration contributes to its biological properties.

This compound exhibits multiple mechanisms of action that can be summarized as follows:

  • Inhibition of Polycomb Repressive Complex 2 (PRC2) : The compound has been identified as a potential inhibitor of PRC2, which plays a crucial role in epigenetic regulation. Inhibition of PRC2 can lead to the reactivation of tumor suppressor genes and inhibit cancer cell proliferation .
  • Modulation of Cannabinoid Receptors : Preliminary studies suggest that derivatives related to this compound may exhibit modulatory effects on cannabinoid receptors, which are implicated in various physiological processes including pain modulation and inflammation .

Anticancer Properties

Research indicates that compounds similar to this compound demonstrate promising anticancer activity. For instance:

  • Case Study : A study evaluated the effects of PRC2 inhibitors in diffuse large B-cell lymphoma (DLBCL) models. Results showed that treatment with such inhibitors led to significant tumor regression and improved survival rates in animal models .

Neuroprotective Effects

Emerging evidence suggests potential neuroprotective properties:

  • Case Study : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, possibly through modulation of intracellular signaling pathways .

Data Tables

The following table summarizes the biological activities and associated research findings related to this compound:

Biological ActivityMechanism of ActionReference
AnticancerPRC2 inhibition leading to gene reactivation
NeuroprotectionProtection against oxidative stress
Modulation of CB receptorsPotential agonist/antagonist effects

Properties

IUPAC Name

1-[(5-bromo-2-iodophenyl)methyl]-3,3-difluoropyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2IN/c12-9-1-2-10(15)8(5-9)6-16-4-3-11(13,14)7-16/h1-2,5H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCQUSKSIHXKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CC2=C(C=CC(=C2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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